Cas no 1094379-54-0 (2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile is a specialized organic compound featuring a cyclopropylamino group and a hydroxyphenyl moiety linked to an acetonitrile framework. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups enhances its versatility in nucleophilic and electrophilic reactions, while the nitrile functionality offers further derivatization potential. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, particularly in the construction of heterocyclic systems. The compound’s stability under standard conditions and high purity make it suitable for precision applications in research and industrial settings.
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile structure
1094379-54-0 structure
商品名:2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile
CAS番号:1094379-54-0
MF:C11H12N2O
メガワット:188.225782394409
CID:4679774

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile
    • 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile
    • インチ: 1S/C11H12N2O/c12-7-11(13-9-3-4-9)8-1-5-10(14)6-2-8/h1-2,5-6,9,11,13-14H,3-4H2
    • InChIKey: KHQPEUIPKKSMCW-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC(=CC=1)C(C#N)NC1CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • トポロジー分子極性表面積: 56

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756852-1g
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile
1094379-54-0 98%
1g
¥4686.00 2024-08-09

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile 関連文献

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrileに関する追加情報

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile: A Comprehensive Overview

The compound CAS No. 1094379-54-0, also known as 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile, is a highly specialized organic compound with significant potential in various fields, particularly in pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities, which have been explored in recent studies.

The molecular structure of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile consists of a central acetonitrile group attached to two distinct substituents: a cyclopropylamino group and a 4-hydroxyphenyl group. The cyclopropyl ring introduces strain and unique electronic properties, while the hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities. These structural elements contribute to the compound's ability to interact with various biological targets, making it a valuable molecule for drug design.

Recent research has focused on the pharmacological properties of this compound, particularly its potential as a kinase inhibitor. Studies have demonstrated that 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile exhibits selective inhibitory activity against certain protein kinases, which are key players in cellular signaling pathways. This selectivity suggests its potential application in the treatment of diseases such as cancer, where kinase activity is often dysregulated.

In addition to its pharmacological applications, the synthesis of this compound has been optimized in recent years. Researchers have developed efficient synthetic routes that minimize the use of hazardous reagents and reduce production costs. These advancements have made large-scale synthesis more feasible, paving the way for further preclinical and clinical studies.

The compound's stability under various conditions has also been a topic of interest. Studies indicate that 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile is stable at room temperature and exhibits minimal degradation under physiological conditions. This stability is crucial for its potential use as an oral or parenteral drug.

Furthermore, computational studies have provided insights into the compound's interaction with biological targets at the molecular level. Molecular docking simulations have revealed that the cyclopropylamino group plays a critical role in binding to specific pockets within kinase enzymes, while the hydroxyl group on the phenyl ring facilitates hydrogen bonding interactions. These findings have guided further modifications to enhance potency and selectivity.

In conclusion, CAS No. 1094379-54-0, or 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile, represents a promising candidate in the field of medicinal chemistry. Its unique structure, coupled with recent advances in synthesis and pharmacological studies, positions it as a valuable tool for developing innovative therapeutic agents. Continued research into its properties will undoubtedly unlock further applications and contribute to advancements in drug discovery.

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